1-acetyl-N-(4-fluorobenzyl)piperidin-4-amine chemical properties
1-acetyl-N-(4-fluorobenzyl)piperidin-4-amine chemical properties
Title: Technical Monograph: 1-Acetyl-N-(4-fluorobenzyl)piperidin-4-amine Subtitle: Structural Properties, Synthetic Methodologies, and Pharmacophore Utility in CNS Drug Discovery[1]
Abstract
This technical guide provides a comprehensive analysis of 1-acetyl-N-(4-fluorobenzyl)piperidin-4-amine , a specialized piperidine intermediate critical in the synthesis of G-protein coupled receptor (GPCR) modulators, specifically 5-HT2A inverse agonists and CCR5 antagonists.[1] Unlike its N-methyl analog (a key intermediate for pimavanserin), this compound features an N-acetyl moiety, significantly altering its basicity, lipophilicity, and metabolic profile. This document details its physicochemical properties, validated synthetic routes, and analytical characterization for researchers in medicinal chemistry.
Chemical Constitution & Identity
This compound represents a "privileged scaffold"—the 4-aminopiperidine core—derivatized to optimize pharmacokinetic properties.[1] The 4-fluorobenzyl group is a classic bioisostere for benzyl, offering metabolic resistance to hydroxylation at the para-position while maintaining aromatic pi-stacking interactions.[1]
| Property | Data |
| IUPAC Name | N-[(4-fluorophenyl)methyl]-1-(1-oxopropyl)piperidin-4-amine |
| Common Name | 1-Acetyl-N-(4-fluorobenzyl)piperidin-4-amine |
| CAS Number | Not widely indexed; often referenced as N-acetyl analog of CAS 359878-47-0 |
| Molecular Formula | C |
| Molecular Weight | 250.31 g/mol |
| SMILES | CC(=O)N1CCC(CC1)NCC2=CC=C(C=C2)F |
| Key Functionality | Secondary Amine (Basic), Tertiary Amide (Neutral), Fluorophenyl (Lipophilic) |
Physicochemical Profile
Understanding the acid-base profile of this molecule is critical for purification and formulation.[1] Unlike N-alkyl piperidines, the N-acetyl group renders the piperidine nitrogen non-basic.[1]
2.1 Acid-Base Chemistry (pKa)
-
Secondary Amine (
): The exocyclic nitrogen (benzylamine) is the sole basic center.[1] -
Piperidine Nitrogen (
): Acetylated to form a tertiary amide.[1]-
Character: Neutral. It does not participate in acid-base equilibria in aqueous media.[1]
-
Implication: This reduces the risk of hERG channel inhibition often associated with basic piperidine nitrogens.
-
2.2 Solubility & Lipophilicity
-
LogP (Predicted): 1.4 – 1.8.[1]
-
The acetyl group lowers lipophilicity compared to propyl/butyl chains but increases polarity compared to the free base.
-
-
Solubility:
-
Water: Low as free base; High as Hydrochloride or Tartrate salt.[1]
-
Organic Solvents: Soluble in DCM, Methanol, DMSO, and Ethyl Acetate.
-
Synthetic Architecture
Two primary routes exist for synthesizing this target. Route A is the industry standard for high-throughput library generation due to its "one-pot" nature and avoidance of protection steps.[1]
Route A: Direct Reductive Amination (Recommended)
This protocol utilizes 1-acetyl-4-piperidone as the starting material, reacting it with 4-fluorobenzylamine .[1]
Mechanism: Formation of an imine intermediate followed by in situ hydride transfer.[1]
Protocol:
-
Reagents: 1-Acetyl-4-piperidone (1.0 eq), 4-Fluorobenzylamine (1.05 eq), Sodium Triacetoxyborohydride (STAB, 1.4 eq), Acetic Acid (cat.), DCM (solvent).[1]
-
Procedure:
-
Dissolve 1-acetyl-4-piperidone in anhydrous DCM under N
. -
Add 4-fluorobenzylamine and stir for 30 min to facilitate imine formation.
-
Add STAB portion-wise at 0°C (exothermic).
-
Stir at room temperature for 12–16 hours.
-
Quench: Add sat. NaHCO
solution. -
Extraction: Extract aqueous layer with DCM (3x).[1]
-
-
Purification: The secondary amine product is basic.[1] Purify via Acid-Base extraction (extract into 1M HCl, wash organics, basify aqueous with NaOH, extract back into DCM) or Flash Chromatography (DCM:MeOH:NH
).[1]
Route B: Acetylation of N-(4-fluorobenzyl)piperidin-4-amine
Useful if the piperidine precursor is already available from other workflows (e.g., pimavanserin synthesis).[1]
-
Reagents: N-(4-fluorobenzyl)piperidin-4-amine, Acetic Anhydride (Ac
O), Triethylamine (TEA), DCM.[1] -
Selectivity Note: The starting material has two amines.[1] The secondary exocyclic amine is sterically hindered by the benzyl group, but the secondary piperidine amine is highly nucleophilic. Careful stoichiometric control (1.0 eq Ac
O) at 0°C favors the piperidine nitrogen, but mixtures are common.[1] Route A is superior for regioselectivity. [1]
[1]
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral fingerprints should be observed.
-
H NMR (400 MHz, CDCl
):- 7.30 (m, 2H, Ar-H), 7.00 (m, 2H, Ar-H) – Characteristic 4-fluorophenyl pattern.[1]
-
3.80 (s, 2H, N-CH
-Ar) – Benzylic protons.[1] - 4.50 (d, 1H), 3.80 (d, 1H) – Equatorial piperidine protons (deshielded by amide).[1]
- 3.10 (m, 1H), 2.70 (m, 1H) – Axial piperidine protons.[1]
- 2.80 (m, 1H, CH -NH) – Methine proton at position 4.[1]
-
2.08 (s, 3H, COCH
) – Acetyl singlet (diagnostic).[1]
-
Mass Spectrometry (ESI+):
Biological & Pharmacological Context
This compound serves as a versatile building block in the development of CNS-active agents .[1]
-
5-HT2A Inverse Agonism: The structure mimics the core pharmacophore of Pimavanserin (Nuplazid).[1] The replacement of the N-methyl with N-acetyl reduces basicity, potentially altering blood-brain barrier (BBB) penetration and reducing P-gp efflux liability.[1]
-
CCR5 Antagonism: Similar 4-aminopiperidine scaffolds are found in CCR5 antagonists (e.g., Maraviroc derivatives).[1] The acetyl group can serve as a linker or a distinct hydrophobic interacting motif.[1]
-
Metabolic Stability: The amide bond is generally stable to hepatic metabolism (CYP450), unlike the N-methyl group which is prone to oxidative demethylation.[1] This makes the acetyl variant a useful probe for studying metabolic stability in SAR campaigns.[1]
[1][3][4][6][7][8][9]
Handling and Stability
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The secondary amine is prone to slow oxidation (N-oxide formation) if exposed to air for prolonged periods.[1]
-
Hygroscopicity: The hydrochloride salt is likely hygroscopic; the free base is more stable but may be an oil or low-melting solid.[1]
-
Safety: Standard PPE required.[1] Fluorinated compounds can be toxic; avoid inhalation.[1]
References
-
PrepChem. Synthesis of 1-acetyl-4-(4-fluorobenzoyl)piperidine and related piperidine intermediates. Retrieved from [Link]
-
PubChem. Compound Summary: N-(4-Fluorobenzyl)-1-methylpiperidin-4-amine (Pimavanserin Intermediate).[1] CID 2846645.[1] Retrieved from [Link][1]
-
Gassama, A., et al. (2015).[1][2] Synthesis of N-Substituted piperidines from piperidone.[1][2][3] Journal de la Société Ouest-Africaine de Chimie.[1][2] Retrieved from [Link]
